molecular formula C9H9ClN2 B2612531 Isoquinolin-6-amine hydrochloride CAS No. 2193062-00-7

Isoquinolin-6-amine hydrochloride

Cat. No. B2612531
M. Wt: 180.64
InChI Key: VNQHYBXROQAKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-6-amine hydrochloride is an organic compound . It is a derivative of Isoquinoline, which is a heterocyclic aromatic organic compound and a structural isomer of quinoline . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids .


Synthesis Analysis

Isoquinoline derivatives can be synthesized by several methods . For instance, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed using 2-arylbenzoimidazoles and oxamic acids .


Molecular Structure Analysis

The molecular formula of Isoquinolin-6-amine hydrochloride is C9H9ClN2 . The average mass is 180.634 Da and the monoisotopic mass is 180.045425 Da .

Scientific Research Applications

Anti-Tumor Activity

Isoquinoline compounds have shown promise in the field of anti-cancer research. For instance, a novel isoquinoline comprising isoquinoline-3-carboxylic acids and benzoic acid conjugated together exhibited anti-tumor activity. This compound was found to be well-tolerated, had high therapeutic efficacy, and low systemic toxicity at effective doses, making it a potential lead for future studies in cancer treatment (Gao et al., 2015).

Chemical Synthesis

Isoquinolin-6-amine hydrochloride is involved in various chemical synthesis processes. For example, 1-amino-isoquinoline-N-oxides were generated through a tandem reaction involving 2-alkynylbenzaldoxime with secondary amines, which proceed smoothly under mild conditions (Song et al., 2014). Additionally, the reaction of 2-chlorobenzonitriles with β-ketoesters followed by cyclization in acid offers a versatile route to isoquinolones, providing a new class of kinase inhibitor (Snow et al., 2002).

Luminescent Properties

The luminescent properties of isoquinoline derivatives have been studied, demonstrating potential applications in fluorescent probes and photo-induced electron transfer (PET) processes. Novel piperazine substituted naphthalimide model compounds related to isoquinoline were synthesized and their fluorescence quantum yields indicated characteristic pH probe features. These studies also provide insights into the free energy of charge separation and fluorescent lifetime data, suggesting potential applications in fluorescence-based technologies (Gan et al., 2003).

Synthesis of Derivatives

Isoquinolin-6-amine hydrochloride plays a role in the synthesis of various derivatives with potential pharmacological activities. For instance, it is involved in the synthesis of dimethyl 1,2-dihydroisoquinolines (Yavari et al., 2007) and new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which are potential candidates for investigating pharmacological activities (Zaki et al., 2017).

Safety And Hazards

Isoquinolin-6-amine hydrochloride may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Isoquinoline and its derivatives, including Isoquinolin-6-amine hydrochloride, are an inexhaustible source of compounds due to their potent biological activities demonstrated by in vitro and in vivo assays . They are of interest for anti-cancer therapies and other medicinal applications .

properties

IUPAC Name

isoquinolin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQHYBXROQAKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-6-amine hydrochloride

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